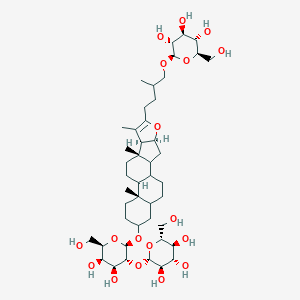
Anemarsaponin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anemarsaponin B 是一种从黄精属植物黄精的根茎中分离得到的甾体皂苷,黄精属植物属于百合科。该化合物因其有效的抗炎特性及其调节各种生化途径的能力而引起了广泛关注 .
科学研究应用
作用机制
Anemarsaponin B 通过几个分子靶点和途径发挥作用:
生化分析
Biochemical Properties
Anemarsaponin B plays a vital role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit cytotoxic activities on HepG2 and SGC7901 human cancer cell lines . It’s also known to inhibit many signaling pathways such as PI3K/AKT pathway, AKT/MAPK pathway, EGFR/PI3K/AKT pathway, PI3K/AKT/mTOR pathway, and RNF6/AKT/mTOR pathway .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to reduce immune inflammation, making it a promising candidate for acute pancreatitis treatment . It also mitigates acute pancreatitis damage in mice through apoptosis reduction and MAPK pathway modulation .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds and interacts with biomolecules, inhibits or activates enzymes, and induces changes in gene expression. For instance, it has been shown to reduce the phosphorylation of TAK, p38, JNK, and ERK proteins, as well as the levels of TRAF6 protein in the acute pancreatitis model .
准备方法
合成路线和反应条件: Anemarsaponin B 的合成涉及多个步骤,从提取黄精的根茎开始。提取过程通常使用甲醇或乙醇等溶剂。然后对粗提物进行色谱分离以分离 this compound。
工业生产方法: this compound 的工业生产遵循类似的提取和纯化过程,但规模更大。采用高效液相色谱 (HPLC) 等先进技术来确保高纯度和高产率。生产过程经过优化以保持化合物的生物活性。
化学反应分析
反应类型: Anemarsaponin B 会发生各种化学反应,包括:
氧化: 此反应可以改变皂苷结构中存在的羟基。
还原: 还原反应可以改变分子中的酮或醛基。
取代: 取代反应可以在糖苷键处发生,导致形成不同的皂苷衍生物。
常用试剂和条件:
氧化: 在酸性条件下使用高锰酸钾或过氧化氢等试剂。
还原: 在无水溶剂中使用硼氢化钠或氢化铝锂。
取代: 使用酸性或碱性催化剂以促进糖苷键的断裂和形成。
主要产物: 这些反应形成的主要产物包括 this compound 的各种氧化、还原或取代衍生物,每种衍生物都可能具有不同的生物活性。
相似化合物的比较
Anemarsaponin B 可以与其他甾体皂苷进行比较,例如:
薯蓣皂苷元: 另一种具有抗炎和抗癌特性的甾体皂苷。与 this compound 不同,薯蓣皂苷元主要用作合成类固醇激素的前体。
菝葜皂苷元: 以其神经保护和抗炎作用而闻名。它与 this compound 共享相似的途径,但在特定的分子靶点和效力方面有所不同。
海柯皂苷元: 具有抗炎和抗癌活性。它在结构上与 this compound 相似,但具有不同的药理学特征。
This compound 因其对 NF-κB 和 MAPK 途径的特异性抑制作用而脱颖而出,使其成为研究和治疗应用中一种独特且有价值的化合物。
生物活性
Anemarsaponin B, a steroidal saponin extracted from the rhizomes of Anemarrhena asphodeloides, has garnered attention for its diverse biological activities, particularly in anti-inflammatory, anti-diabetic, and pharmacokinetic modulation contexts. This article synthesizes current research findings on the biological activity of this compound, including key studies, mechanisms of action, and potential clinical implications.
Chemical Structure and Source
This compound is derived from Anemarrhena asphodeloides, a plant used in traditional Chinese medicine for various therapeutic purposes. Its chemical structure contributes to its biological activities, particularly its interactions with cellular signaling pathways.
Anti-inflammatory Effects
Mechanism of Action
Research indicates that this compound exerts significant anti-inflammatory effects. A study conducted on LPS-stimulated RAW 264.7 macrophage cell lines demonstrated that this compound reduced the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). It also inhibited the production of cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .
Key Findings
- Inhibition of NF-kB : this compound was shown to inhibit the nuclear translocation of the p65 subunit of NF-kB by blocking the phosphorylation of inhibitory kappa B-alpha (IκB-α), thereby reducing NF-kB transcriptional activity .
- MAPK Pathway Inhibition : The compound also inhibited the phosphorylation of MAP kinase kinases involved in the p38 pathway, further supporting its anti-inflammatory profile .
Antidiabetic Activity
This compound has been investigated for its potential antidiabetic effects. In studies involving KK-Ay mice, a model for type 2 diabetes, treatment with extracts from Anemarrhena asphodeloides resulted in significant reductions in blood glucose levels and improvements in insulin sensitivity .
Research Highlights
- Blood Glucose Reduction : Administration of a water extract containing this compound reduced blood glucose levels significantly from 570±29 mg/dl to 401±59 mg/dl after 7 hours .
- Insulin Sensitivity : The extract also showed potential in decreasing insulin resistance during insulin tolerance tests.
Pharmacokinetic Modulation
This compound has been shown to influence the pharmacokinetics of other compounds, particularly through its interaction with cytochrome P450 enzymes. A study highlighted its inhibitory effects on CYP3A4, CYP2D6, and CYP2E1, which are crucial for drug metabolism .
Inhibition Characteristics
The IC50 values for this compound's inhibitory effects on these enzymes were reported as follows:
| Enzyme | IC50 (μM) |
|---|---|
| CYP3A4 | 13.67 |
| CYP2D6 | 16.26 |
| CYP2E1 | 19.72 |
The compound acted as a non-competitive inhibitor for CYP3A4 and competitive inhibitors for CYP2D6 and CYP2E1 . These interactions suggest that this compound could lead to significant drug-drug interactions if co-administered with medications metabolized by these enzymes.
Case Studies and Clinical Implications
Several studies have explored the implications of this compound's biological activities:
- Drug Interaction Studies : Research indicated that co-administration with nobiletin altered its pharmacokinetic profile, enhancing metabolic stability and affecting clearance rates . This highlights the need for caution when combining this compound with other drugs.
- Therapeutic Potential : The anti-inflammatory properties suggest potential applications in conditions characterized by chronic inflammation, such as rheumatoid arthritis or metabolic syndrome.
属性
IUPAC Name |
2-[4-[16-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74O18/c1-19(18-57-41-38(55)35(52)32(49)28(15-46)60-41)5-8-26-20(2)31-27(59-26)14-25-23-7-6-21-13-22(9-11-44(21,3)24(23)10-12-45(25,31)4)58-43-40(37(54)34(51)30(17-48)62-43)63-42-39(56)36(53)33(50)29(16-47)61-42/h19,21-25,27-43,46-56H,5-18H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHLIYKWVMBBFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)CCC(C)COC8C(C(C(C(O8)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
903.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














